molecular formula C14H19NO B14703533 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol CAS No. 22932-22-5

8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol

Cat. No.: B14703533
CAS No.: 22932-22-5
M. Wt: 217.31 g/mol
InChI Key: MJGYFJJZXVBXPH-UHFFFAOYSA-N
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Description

8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol is a bicyclic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol is unique due to its specific substitution pattern and the resulting biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

22932-22-5

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C14H19NO/c1-15-11-7-8-13(15)14(16)12(9-11)10-5-3-2-4-6-10/h2-6,11-14,16H,7-9H2,1H3

InChI Key

MJGYFJJZXVBXPH-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)O

Origin of Product

United States

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